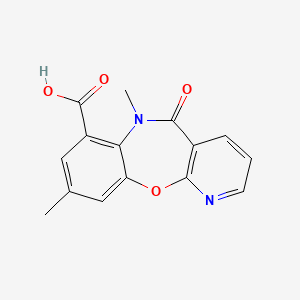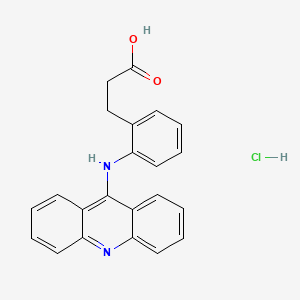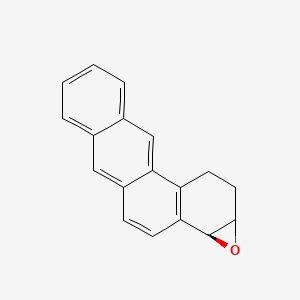
(-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes an epoxy group and a tetrahydrobenz(a)anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the epoxy group to a diol or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce diols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and other nucleic acids makes it a valuable tool for studying genetic processes and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been a focus of research.
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and interfere with replication and transcription processes. This binding can lead to the formation of DNA adducts, which can trigger cellular responses such as apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparación Con Compuestos Similares
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Benzo(a)pyrene: A more complex polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Uniqueness: (-)-(3R,4S)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its specific epoxy group and tetrahydrobenz(a)anthracene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological macromolecules sets it apart from other similar compounds.
Propiedades
Número CAS |
89618-18-8 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17?,18-/m0/s1 |
Clave InChI |
GUFITYJDZKTZBJ-ZVAWYAOSSA-N |
SMILES isomérico |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@H]5C1O5 |
SMILES canónico |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


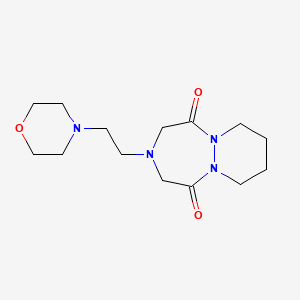
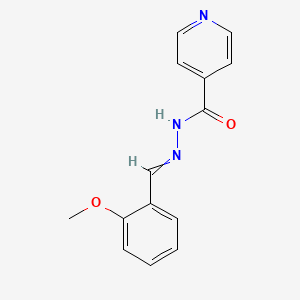
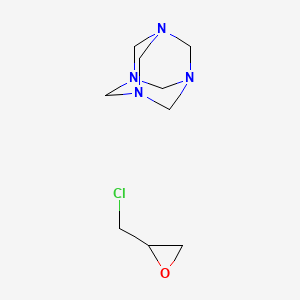
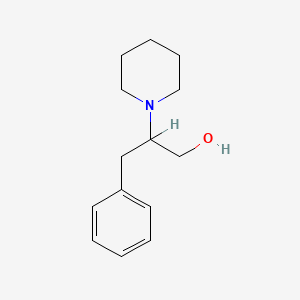
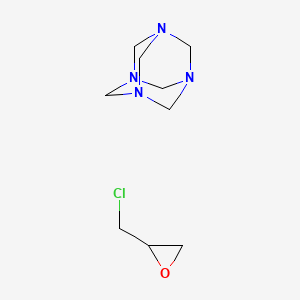
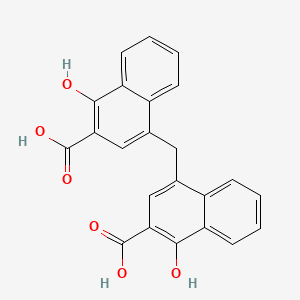
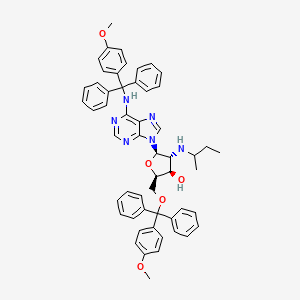
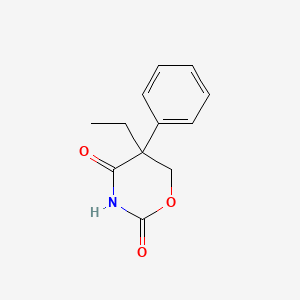
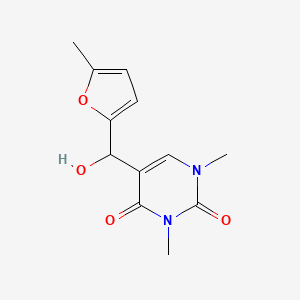

methanone](/img/structure/B12791111.png)
